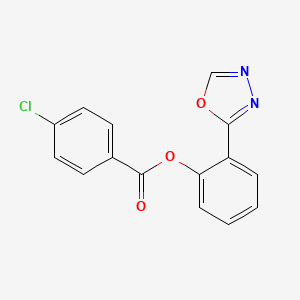
2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate
Overview
Description
The compound “2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate” is a chemical compound with the molecular formula C15H9ClN2O3 . It is a type of oxadiazole, which is a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of “2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate” consists of a phenyl ring attached to an oxadiazol ring, which is further attached to a 4-chlorobenzenecarboxylate group . The average mass of the molecule is 300.697 Da, and the monoisotopic mass is 300.030182 Da .Scientific Research Applications
Anti-Cancer Activity
Compounds containing 1,3,4-oxadiazole ring in their structure have shown significant anti-proliferative effects associated with various mechanisms, such as inhibition of growth factors, enzymes, kinases, and others . These compounds have been tested on cell lines of various cancers and in most publications, the most active derivatives of 1,3,4-oxadiazole exceeded the effect of reference drugs . Therefore, they may become the main new anti-cancer drugs in the future .
Anti-Proliferative Activity
1,3,4-Oxadiazole derivatives have displayed significant anti-cancer potential with diverse modes of actions such as growth factors, enzymes, kinases, etc . This makes them a promising scaffold in cancer drug discovery and development .
Antimicrobial Activity
1,3,4-Oxadiazole derivatives also possess remarkable antimicrobial properties . The antibacterial results of the synthesized molecules were found to be comparable to those of the reference drug (amoxicillin) .
Anti-Inflammatory Activity
These derivatives can also be used as anti-inflammatory agents . This makes them a potential candidate for the development of new anti-inflammatory drugs .
Antioxidant Activity
1,3,4-Oxadiazole derivatives have shown antioxidant properties . This makes them a potential candidate for the development of new antioxidant drugs .
Antiviral Activity
These derivatives have also shown antiviral properties . This makes them a potential candidate for the development of new antiviral drugs .
Anti-Diabetic Activity
1,3,4-Oxadiazole derivatives have shown anti-diabetic properties . This makes them a potential candidate for the development of new anti-diabetic drugs .
Applications in Material Science
Apart from their medicinal applications, 1,3,4-oxadiazole derivatives also find applications in material science . This makes them a potential candidate for the development of new materials .
properties
IUPAC Name |
[2-(1,3,4-oxadiazol-2-yl)phenyl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-11-7-5-10(6-8-11)15(19)21-13-4-2-1-3-12(13)14-18-17-9-20-14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKIQBMQODKUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CO2)OC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



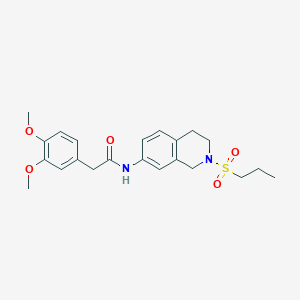
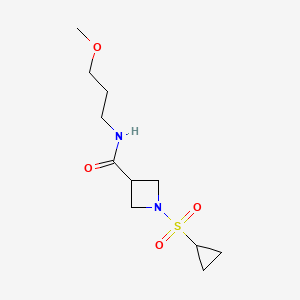
![Ethyl 1-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2639203.png)
![[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride](/img/no-structure.png)

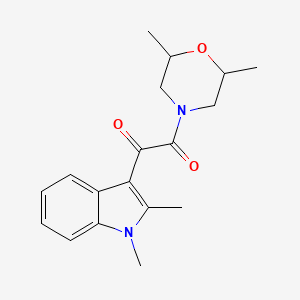
![5-Methylspiro[5.5]undecan-5-ol](/img/structure/B2639212.png)
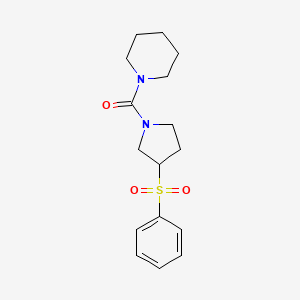

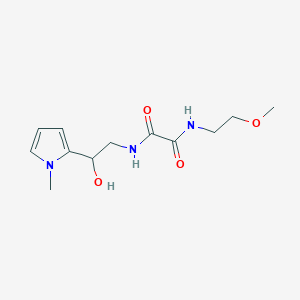



![N-Cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2639222.png)